(Cyclohexylidenemethoxy)(trimethyl)silane
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Overview
Description
(Cyclohexylidenemethoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C10H20OSi. It is characterized by the presence of a cyclohexylidene group attached to a methoxy group and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylidenemethoxy)(trimethyl)silane can be synthesized through several methods. One common route involves the reaction of cyclohexylidene methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylidenemethoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrosilanes like triethylsilane or phenylsilane are often employed.
Substitution: Reagents like lithium aluminum hydride or Grignard reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
(Cyclohexylidenemethoxy)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which (Cyclohexylidenemethoxy)(trimethyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a radical initiator or a reducing agent, facilitating the formation or cleavage of chemical bonds. The cyclohexylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Cyclohexylmethanol
Comparison: (Cyclohexylidenemethoxy)(trimethyl)silane is unique due to the presence of both a cyclohexylidene group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity in certain reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various conditions .
Properties
CAS No. |
53282-55-6 |
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Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
cyclohexylidenemethoxy(trimethyl)silane |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI Key |
KFKDHECCYWJGSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=C1CCCCC1 |
Origin of Product |
United States |
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